molecular formula C10H21N B13345002 (1,3,4-Trimethylcyclohexyl)methanamine

(1,3,4-Trimethylcyclohexyl)methanamine

Cat. No.: B13345002
M. Wt: 155.28 g/mol
InChI Key: YSRMFEHQKOJFNN-UHFFFAOYSA-N
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Description

(1,3,4-Trimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, where three methyl groups are attached to the 1st, 3rd, and 4th positions of the cyclohexane ring, and a methanamine group is attached to the ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4-Trimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,3,4-Trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

(1,3,4-Trimethylcyclohexyl)methanamine is used in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3,4-Trimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3,4-Trimethylcyclohexyl)methanamine is unique due to its specific arrangement of methyl groups and the methanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other isomers may not be as effective .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

(1,3,4-trimethylcyclohexyl)methanamine

InChI

InChI=1S/C10H21N/c1-8-4-5-10(3,7-11)6-9(8)2/h8-9H,4-7,11H2,1-3H3

InChI Key

YSRMFEHQKOJFNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C)CN

Origin of Product

United States

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